Furan-2-yl-(5-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
2-FURYL[5-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furan ring, a triazolopyridine moiety, and a thioxo group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL[5-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2-FURYL[5-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The furan ring and triazolopyridine moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan or triazolopyridine rings.
Scientific Research Applications
2-FURYL[5-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-FURYL[5-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolopyrimidines: Exhibits significant pharmacological activities such as antitumor and anti-inflammatory effects.
Uniqueness
2-FURYL[5-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE is unique due to its combination of a furan ring, a triazolopyridine moiety, and a thioxo group. This unique structure imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9N3O2S |
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Molecular Weight |
259.29 g/mol |
IUPAC Name |
furan-2-yl-(5-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone |
InChI |
InChI=1S/C12H9N3O2S/c1-8-4-2-6-10-13-12(18)15(14(8)10)11(16)9-5-3-7-17-9/h2-7H,1H3 |
InChI Key |
DZKXHZLHRCIBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=S)N(N12)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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